DS-1501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

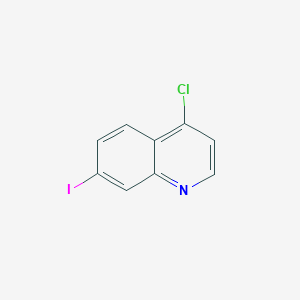

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGHMPCBJVWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442228 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22200-50-6 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DS-1501a

A Novel Therapeutic Antibody Targeting Siglec-15 for the Treatment of Bone Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1501a is a humanized monoclonal antibody that targets Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), a key regulator of osteoclast differentiation and function. By specifically binding to Siglec-15, DS-1501a inhibits the signaling cascade responsible for the formation of mature, bone-resorbing osteoclasts. This targeted inhibition of osteoclastogenesis leads to a significant reduction in bone resorption with a minimal impact on bone formation, presenting a promising therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of DS-1501a, supported by preclinical data, and outlines the key experimental methodologies used to elucidate its function.

Introduction to Siglec-15 and its Role in Osteoclast biology

Siglec-15 is a transmembrane protein predominantly expressed on osteoclast precursors and mature osteoclasts.[1] Its expression is upregulated during osteoclast differentiation.[1] Siglec-15 plays a crucial role in the fusion of mononuclear osteoclast precursors into multinucleated, active osteoclasts, a critical step for efficient bone resorption.[1][2]

The signaling function of Siglec-15 is dependent on its association with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DNAX-activating protein of 12 kDa (DAP12). The binding of a yet-to-be-fully-characterized ligand to Siglec-15 is thought to initiate a signaling cascade that is essential for osteoclast maturation and bone-resorbing activity.

The Molecular Mechanism of Action of DS-1501a

DS-1501a exerts its therapeutic effect by directly interfering with the Siglec-15 signaling pathway. As a humanized monoclonal antibody, DS-1501a binds with high specificity and affinity to the extracellular domain of Siglec-15.[1] This binding event physically obstructs the interaction between Siglec-15 and its natural ligand or prevents the conformational changes required for downstream signaling.

The primary mechanism of DS-1501a involves the inhibition of the Siglec-15-DAP12 signaling cascade. By binding to Siglec-15, DS-1501a prevents the recruitment and activation of DAP12. This, in turn, inhibits the activation of downstream signaling molecules, including spleen tyrosine kinase (Syk), phosphatidylinositol 3-kinase (PI3K), and Akt, as well as the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (Erk). The inactivation of these pathways ultimately leads to a failure in osteoclast multinucleation, the formation of the characteristic actin ring required for bone resorption, and a reduction in overall bone resorptive activity.[1]

Signaling Pathway of DS-1501a Action

Preclinical Evidence of DS-1501a Efficacy

The therapeutic potential of targeting Siglec-15 with DS-1501a has been demonstrated in various preclinical models, both in vitro and in vivo.

In Vitro Studies

In vitro experiments using mouse bone marrow cells and human osteoclast precursor cells have shown that an anti-Siglec-15 antibody, the parent of DS-1501a, effectively inhibits osteoclastogenesis.[1]

Key Findings from In Vitro Studies:

-

Inhibition of Osteoclast Multinucleation: Treatment with an anti-Siglec-15 antibody significantly reduced the formation of large, multinucleated osteoclasts in culture.[1]

-

Inhibition of Bone Resorption: The formation of "pits" on bone-mimicking substrates, indicative of bone resorption, was markedly decreased in the presence of the antibody.[1]

In Vivo Studies in Ovariectomized (OVX) Rats

The ovariectomized (OVX) rat is a widely used animal model for postmenopausal osteoporosis. Studies in this model have demonstrated the in vivo efficacy of DS-1501a.[1]

Table 1: Summary of In Vivo Efficacy of DS-1501a in OVX Rats

| Parameter | Observation | Reference |

| Bone Resorption Markers | Significantly suppressed. | [1] |

| Bone Formation Markers | Minimal effects observed. | [1] |

| Bone Mineral Density (BMD) | Suppressed the decrease in lumbar vertebrae BMD. | [1] |

| Histological Analysis | Osteoclasts appeared flattened, shrunken, and functionally impaired. | [1] |

These findings suggest that DS-1501a has a potent anti-resorptive effect while preserving bone formation, a desirable characteristic for an osteoporosis therapeutic.

Experimental Protocols

In Vitro Osteoclastogenesis and Pit Formation Assay

-

Cell Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice. The cells are then cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Osteoclast Differentiation: BMMs are then cultured with M-CSF and receptor activator of nuclear factor-kappa B ligand (RANKL) to induce osteoclast differentiation.

-

Treatment: DS-1501a or a control antibody is added to the culture medium at various concentrations at the time of RANKL stimulation.

-

Analysis of Osteoclast Formation: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted.

-

Pit Formation Assay: For bone resorption analysis, BMMs are cultured on bone-mimicking calcium phosphate-coated plates. After the culture period, the cells are removed, and the resorbed "pit" areas are visualized and quantified.

Ovariectomized (OVX) Rat Model of Osteoporosis

-

Animal Model: Female Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. Sham-operated animals serve as controls.

-

Treatment: Several weeks after surgery, once osteoporosis is established, rats are treated with single or multiple doses of DS-1501a or a vehicle control, typically administered subcutaneously or intravenously.

-

Measurement of Bone Turnover Markers: Blood samples are collected at various time points to measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., procollagen type I N-terminal propeptide, P1NP) using ELISA kits.

-

Bone Mineral Density (BMD) Measurement: At the end of the study, the BMD of specific bones, such as the lumbar vertebrae and femur, is measured using dual-energy X-ray absorptiometry (DXA).

-

Histological Analysis: Tibias are collected, decalcified, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) and for TRAP to visualize bone structure and osteoclasts. Histomorphometric analysis is performed to quantify parameters such as osteoclast number and surface.

Conclusion

DS-1501a represents a novel and targeted approach to the treatment of bone diseases characterized by excessive bone resorption. Its mechanism of action, centered on the specific inhibition of the Siglec-15-DAP12 signaling pathway in osteoclasts, allows for a potent anti-resorptive effect while appearing to spare bone formation. The preclinical data strongly support the potential of DS-1501a as a therapeutic agent for osteoporosis and other related conditions. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.

References

DS-1501a and the Siglec-15 Pathway: A Technical Guide to a Novel Immuno-Oncology Axis

Abstract

The identification of novel immune checkpoints is critical for expanding the reach of cancer immunotherapy, particularly for patients who do not respond to existing PD-1/PD-L1 blockade. Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a key immunosuppressive molecule within the tumor microenvironment (TME), with an expression pattern often mutually exclusive to that of PD-L1.[1][2] DS-1501a, a humanized monoclonal antibody, is designed to specifically target and inhibit Siglec-15, thereby restoring anti-tumor T-cell activity. This technical guide provides an in-depth overview of the Siglec-15 signaling pathway, the mechanism of action of DS-1501a, preclinical data, and the key experimental protocols used to characterize this interaction.

The Siglec-15 Immune Checkpoint

Molecular Characteristics and Expression

Siglec-15 is a type I transmembrane protein and a member of the immunoglobulin (Ig) superfamily that recognizes sialic acid-containing glycans.[3][4][5] Structurally, it consists of two extracellular Ig-like domains, a transmembrane domain containing a critical lysine residue, and a short cytoplasmic tail.[3]

Under normal physiological conditions, Siglec-15 expression is restricted to a subset of myeloid cells, including macrophages and dendritic cells.[3][6] However, its expression is significantly upregulated on various cancer cells and, more prominently, on tumor-associated macrophages (TAMs) within the TME.[1][2][7] This upregulation is driven by factors such as macrophage colony-stimulating factor (M-CSF), while being suppressed by interferon-gamma (IFN-γ), contributing to its largely mutually exclusive expression profile with PD-L1.[1][2]

Biological Functions

Siglec-15 is a multifunctional protein with distinct roles in both immune regulation and bone metabolism.

-

Immune Suppression: As an immune checkpoint, Siglec-15 on the surface of tumor cells or TAMs interacts with an as-yet-unidentified receptor on T cells. This engagement suppresses antigen-specific T-cell proliferation and activation, thereby dampening the anti-tumor immune response.[1][2][4][6] This suppression is mediated, at least in part, by the inhibition of the NF-κB and NFAT signaling pathways in T cells.[1]

-

Osteoclast Differentiation: Siglec-15 is a key regulator of osteoclastogenesis, the process of osteoclast formation essential for bone resorption.[1][8] It associates with the adaptor protein DAP12, initiating a signaling cascade through spleen tyrosine kinase (Syk) that promotes the differentiation and maturation of osteoclasts.[6][9]

The Siglec-15 Signaling Pathway

The dual functions of Siglec-15 are dictated by its cellular context and binding partners. It can function as both a ligand, suppressing T-cell function, and as a receptor, promoting cytokine production in myeloid cells.

dot

Caption: Signaling pathways mediated by Siglec-15.

DS-1501a: A Humanized Anti-Siglec-15 Antibody

DS-1501a is a humanized monoclonal antibody derived from the rat monoclonal antibody 32A1.[8][10] It is engineered for high specificity and binding affinity to human Siglec-15.[8][10]

Mechanism of Action

The primary mechanism of action for DS-1501a is the direct binding to the extracellular domain of Siglec-15. This binding sterically hinders the interaction of Siglec-15 with its binding partners, effectively blocking its downstream signaling functions.

-

In Immuno-Oncology: By blocking the Siglec-15 interaction with T cells, DS-1501a is designed to release the "brake" on T-cell function, restoring their ability to proliferate and exert cytotoxic effects against tumor cells.[2]

-

In Bone Biology: By binding to Siglec-15 on osteoclast precursors, DS-1501a inhibits osteoclast multinucleation and subsequent bone resorption activity.[8][10]

Summary of Preclinical Data

Preclinical studies using DS-1501a and its murine surrogate have demonstrated potent biological activity in both in vitro and in vivo models.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of DS-1501a

| Parameter | Species | Administration | Observation | Reference |

| Serum Concentration | Rat | Single subcutaneous or intravenous | Dose-dependent increase in maximum serum concentration and exposure. | [8][10] |

| Bone Resorption Markers | Ovariectomized Rat | Single administration | Significant suppression of bone resorption markers. | [8][10] |

| Bone Formation Markers | Ovariectomized Rat | Single administration | Minimal effects observed on bone formation markers. | [8][10] |

| Bone Mineral Density (BMD) | Ovariectomized Rat | Single administration | Suppressed the decrease in lumbar vertebrae BMD. | [8][10] |

Table 2: Preclinical Efficacy of Anti-Siglec-15 Antibodies

| Assay Type | Model System | Antibody | Key Finding | Reference |

| In Vitro Osteoclastogenesis | Cultured mouse bone marrow cells | 32A1 (rat parent) | Inhibition of osteoclast multinucleation and bone resorption (pit formation). | [8][10] |

| In Vitro Osteoclastogenesis | Cultured human osteoclast precursor cells | 32A1 (rat parent) | Inhibition of pit formation. | [8][10] |

| In Vivo Tumor Growth | Murine tumor models | Anti-Siglec-15 mAb | Inhibition of established tumor growth by promoting T-cell responses. | [2] |

| In Vivo T-Cell Response | Mouse models | Genetic ablation or antibody blockade | Amplified anti-tumor immunity in the TME. | [2] |

Key Experimental Methodologies

The characterization of the DS-1501a and Siglec-15 interaction relies on a suite of established in vitro and in vivo assays.

dot

Caption: A representative workflow for an in vitro T-cell activation assay.

Siglec-15 Binding Affinity Assay

-

Objective: To quantify the binding kinetics (Kon, Koff) and affinity (KD) of DS-1501a to recombinant Siglec-15 protein.

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilization: Recombinant human Siglec-15 protein is immobilized onto a sensor chip surface.

-

Association: A series of concentrations of DS-1501a in solution are flowed over the chip surface, allowing for binding to the immobilized Siglec-15. The change in refractive index, proportional to mass binding, is measured in real-time.

-

Dissociation: Buffer is flowed over the chip to measure the dissociation of the antibody from the target.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[11]

-

In Vitro T-Cell Activation Assay

-

Objective: To determine the functional effect of DS-1501a on T-cell activation and proliferation when suppressed by Siglec-15-expressing cells.

-

Methodology (Co-culture System):

-

Cell Preparation: Human T cells are isolated from peripheral blood mononuclear cells (PBMCs).[12] Target cells (e.g., a tumor cell line endogenously expressing Siglec-15 or an engineered cell line) are prepared.

-

Co-culture Setup: T cells are co-cultured with the Siglec-15-expressing target cells in a 96-well plate.

-

Stimulation: A polyclonal stimulus (e.g., anti-CD3 and anti-CD28 antibodies) is added to the culture to activate the T cells.[13][14]

-

Treatment: Test conditions are established by adding DS-1501a at various concentrations. An isotype-matched antibody is used as a negative control.

-

Incubation: The co-culture is incubated for 48-96 hours.

-

Readout:

-

Proliferation: T-cell proliferation is measured, often by pre-labeling T cells with a fluorescent dye (e.g., CFSE) and measuring its dilution by flow cytometry.[12]

-

Cytokine Production: The culture supernatant is collected, and the concentration of key cytokines (e.g., IFN-γ, IL-2) is quantified using ELISA or multiplex bead-based assays.[12]

-

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of DS-1501a in a living system that recapitulates aspects of the human tumor and immune environment.

-

Methodology (Humanized Mouse Model):

-

Model System: Immunodeficient mice (e.g., NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system (HIS).[15][16]

-

Tumor Implantation: Once the human immune system is established, mice are subcutaneously or orthotopically implanted with a human tumor cell line that expresses Siglec-15.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups and administered DS-1501a (e.g., via intraperitoneal injection) at a specified dose and schedule. A vehicle or isotype control group is included.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be analyzed by flow cytometry or immunohistochemistry to assess the infiltration and activation status of human immune cells (e.g., CD8+ T cells) within the TME.[17]

-

Clinical Perspective and Future Directions

The development of DS-1501a (also investigated under the designation NC318) represents a novel strategy in cancer immunotherapy.[2] A first-in-human Phase I clinical trial has been conducted to evaluate its safety and efficacy in patients with advanced solid tumors (NCT03665285).[2] The unique, non-overlapping expression of Siglec-15 with PD-L1 suggests that targeting this pathway could provide a new therapeutic option for a distinct patient population, including those who are resistant to or ineligible for anti-PD-1/PD-L1 therapies.[1][2][18] Furthermore, given its potent effects on osteoclast biology, the therapeutic potential of DS-1501a in bone-related disorders, such as osteoporosis and cancer-induced bone disease, remains an important area of investigation.[8][19]

References

- 1. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Siglec15 in blood system diseases: from bench to bedside [frontiersin.org]

- 5. Siglec15 in blood system diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 8. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages through the DAP12-Syk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Physiological Considerations for Modeling in vivo Antibody-Target Interactions [frontiersin.org]

- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Integrative Analysis of Siglec-15 mRNA in Human Cancers Based on Data Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

The Role of Siglec-15 in Osteoclast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a critical regulator of osteoclast differentiation and function. This type I transmembrane protein, expressed on osteoclast precursors and mature osteoclasts, plays a pivotal role in modulating signaling pathways essential for the formation of bone-resorbing multinucleated cells. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental protocols associated with the study of Siglec-15 in osteoclastogenesis, offering a valuable resource for researchers and professionals in the fields of bone biology and drug development.

Introduction

Osteoclasts, the primary bone-resorbing cells, are essential for skeletal remodeling and calcium homeostasis. Their differentiation from myeloid precursors is a tightly regulated process, primarily driven by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). Recent studies have identified Siglec-15 as a key player in this process, functioning as a co-stimulatory receptor that fine-tunes RANKL-mediated signaling. Dysregulation of Siglec-15 has been implicated in pathological bone loss, making it an attractive therapeutic target for diseases such as osteoporosis and rheumatoid arthritis.[1][2]

The Siglec-15 Signaling Pathway in Osteoclast Differentiation

Siglec-15-mediated signaling is crucial for efficient osteoclastogenesis. The expression of Siglec-15 itself is upregulated by RANKL in bone marrow macrophages.[3] The signaling cascade initiated by Siglec-15 involves its association with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[3][4]

Upon ligand binding, Siglec-15 associates with DAP12, leading to the phosphorylation of ITAMs within DAP12. This event recruits and activates the spleen tyrosine kinase (Syk).[5][6] Activated Syk, in turn, initiates downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk) pathways.[3] The activation of these pathways complements and enhances the signals emanating from the primary RANKL/RANK interaction, ultimately leading to the activation of key transcription factors like Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.[5][7] This coordinated signaling promotes the expression of osteoclast-specific genes, cell fusion, and the formation of the actin ring, a structure essential for bone resorption.[5]

Quantitative Data on the Role of Siglec-15

Studies utilizing genetic knockout models and therapeutic antibodies have provided quantitative evidence for the crucial role of Siglec-15 in bone homeostasis.

| Model/Treatment | Parameter | Observation | Reference |

| Siglec-15 Deficient Mice | Bone Phenotype | Mild osteopetrosis | [2][3] |

| Trabecular Bone Mass | Increased in lumbar vertebrae, femur, and tibia | [2] | |

| Osteoclast Number | Comparable to wild-type in some studies, reduced in others | [2][8] | |

| Bone Resorption Marker (Urinary Deoxypyridinoline) | Decreased | [2] | |

| Anti-Siglec-15 Antibody Treatment (in vivo) | Bone Mineral Density | Markedly increased | [9] |

| Osteoclast Multinucleation | Inhibited | [7] | |

| Bone Resorption | Suppressed | [7] | |

| Bone Formation | Maintained or increased | [7][10] | |

| In vitro Osteoclastogenesis (Siglec-15 knockdown/deficiency) | Multinucleated Cell Formation | Defective/Reduced | [5] |

| Bone Resorption Activity | Significantly reduced | [5] | |

| RANKL-induced PI3K/Akt and Erk Activation | Impaired | [3] |

Experimental Protocols

In Vitro Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from bone marrow-derived macrophages (BMMs).

-

Isolation of BMMs:

-

Euthanize mice and dissect femurs and tibias.

-

Flush bone marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% FBS (Fetal Bovine Serum).

-

Culture bone marrow cells in α-MEM with 10% FBS and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

TRAP Staining:

-

After 4-6 days of culture, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash with PBS and stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.

-

TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the activation of signaling molecules downstream of Siglec-15.

-

Cell Lysis:

-

Culture BMMs with M-CSF and RANKL for the desired time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of Akt, Erk, and Syk overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Therapeutic Implications and Future Directions

The essential role of Siglec-15 in osteoclast differentiation, coupled with the observation that its inhibition does not severely impact overall bone development, positions it as a promising therapeutic target.[2] Monoclonal antibodies targeting Siglec-15 have shown efficacy in preclinical models of bone loss, where they inhibit osteoclast differentiation and bone resorption while preserving bone formation.[7][9] This uncoupling of bone resorption and formation is a significant advantage over existing anti-resorptive therapies.

Future research should focus on elucidating the endogenous ligands of Siglec-15 in the bone microenvironment and further exploring the potential of Siglec-15 inhibitors for treating a range of skeletal pathologies, including postmenopausal osteoporosis, rheumatoid arthritis, and cancer-associated bone loss.[4][13] The development of small molecule inhibitors targeting the Siglec-15 signaling pathway also represents a promising avenue for future therapeutic intervention.

References

- 1. Siglec-15 on Osteoclasts Is Crucial for Bone Erosion in Serum-Transfer Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impaired osteoclast differentiation and function and mild osteopetrosis development in Siglec-15-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Siglec-15 as a potential molecule involved in osteoclast differentiation and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Siglec-15 Protein Regulates Formation of Functional Osteoclasts in Concert with DNAX-activating Protein of 12 kDa (DAP12) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Siglec-15 antibody suppresses bone resorption by inhibiting osteoclast multinucleation without attenuating bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanism and function of monoclonal antibodies targeting siglec-15 for therapeutic inhibition of osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti‐Siglec‐15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury‐Induced Immobilization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Siglec-15, a member of the sialic acid-binding lectin, is a novel regulator for osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DS-1501a for Preclinical Osteoporosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1501a is a humanized monoclonal antibody that targets Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), a transmembrane protein critically involved in osteoclast differentiation and function.[1][2] Preclinical studies have identified DS-1501a as a promising therapeutic candidate for osteoporosis due to its unique mechanism of action that uncouples bone resorption from bone formation. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways associated with DS-1501a and its rat monoclonal antibody precursor, 32A1.

Mechanism of Action

DS-1501a exerts its anti-osteoporotic effects by specifically binding to Siglec-15 on osteoclast precursors and mature osteoclasts.[1][2] This interaction inhibits the multinucleation of osteoclasts, a crucial step for their maturation and bone-resorbing activity.[1][3][4] A key advantage of this mechanism is the minimal impact on bone formation markers, suggesting a favorable safety profile that avoids the suppression of bone turnover often seen with other anti-resorptive therapies.[1] Histological analyses in ovariectomized (OVX) rats treated with the precursor antibody 32A1 revealed flattened and shrunken osteoclasts, indicating impaired function, while alkaline phosphatase-positive osteoblasts remained prevalent throughout the metaphyseal trabeculae.[1]

Signaling Pathway

Siglec-15 is understood to function in concert with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DAP12. The binding of DS-1501a to Siglec-15 disrupts the downstream signaling cascade that is essential for osteoclastogenesis and the organization of the osteoclast cytoskeleton. This pathway is believed to modulate RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling, a critical pathway in bone metabolism.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on DS-1501a and its precursor, 32A1.

Table 1: In Vitro Inhibition of Osteoclastogenesis and Bone Resorption

| Assay | Cell Type | Treatment | Outcome | Reference |

| Osteoclast Multinucleation | Mouse Bone Marrow Cells | 32A1 | Inhibition of multinucleation | [1] |

| Pit Formation Assay | Mouse Bone Marrow Cells | 32A1 | Inhibition of bone resorption | [1] |

| Pit Formation Assay | Human Osteoclast Precursor Cells | 32A1 | Inhibition of bone resorption | [1] |

Table 2: Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Ovariectomized (OVX) Rats | Single administration of DS-1501a | Not Specified | Suppressed the decrease in lumbar vertebrae BMD | [1] |

| Mature OVX Rats with Established Osteoporosis | 32A1 (once every 4 weeks) as follow-up to PTH treatment | 8 weeks | Maintained BMD and bone strength | [1] |

Table 3: Effects on Bone Turnover Markers in Ovariectomized (OVX) Rats

| Animal Model | Treatment | Biomarker | Effect | Reference |

| Ovariectomized (OVX) Rats | Single administration of DS-1501a | Bone Resorption Markers | Significantly suppressed | [1] |

| Bone Formation Markers | Minimal effects | [1] | ||

| Mature OVX Rats with Established Osteoporosis | 32A1 as follow-up to PTH treatment | Bone Resorption | Rapid suppression | [1] |

| Bone Formation | Mild suppression | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of DS-1501a are outlined below.

In Vitro Osteoclastogenesis and Pit Formation Assay

This assay assesses the direct effect of DS-1501a on the formation and function of osteoclasts.

Protocol Steps:

-

Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice, or human osteoclast precursor cells are isolated from peripheral blood.

-

Cell Culture: Cells are cultured in appropriate media supplemented with macrophage colony-stimulating factor (M-CSF) and RANKL to stimulate osteoclast differentiation.

-

Treatment: DS-1501a (or 32A1 for rodent cells) is added to the culture medium at various concentrations. A vehicle control group is also included.

-

Assessment of Osteoclast Formation: After a period of incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of multinucleated, TRAP-positive cells is then quantified.

-

Assessment of Bone Resorption (Pit Formation): For functional analysis, cells are cultured on a resorbable substrate, such as dentine slices or bone-coated plates. After the culture period, cells are removed, and the resorbed areas (pits) are visualized and quantified.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model mimics postmenopausal osteoporosis and is used to evaluate the efficacy of DS-1501a in preventing bone loss.

References

- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]

The Therapeutic Potential of Anti-Siglec-15 Antibodies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a compelling novel target for cancer immunotherapy.[1][2] Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 functions as an immune suppressor, inhibiting T-cell proliferation and effector functions.[3][4] Notably, its expression is often mutually exclusive with PD-L1, suggesting a potential therapeutic avenue for patients who are non-responsive to existing PD-1/PD-L1 checkpoint inhibitors.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of anti-Siglec-15 antibodies, summarizing the mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction to Siglec-15

Siglec-15 is a type I transmembrane protein belonging to the immunoglobulin superfamily.[5] While its expression in normal tissues is restricted to certain myeloid cells and osteoclasts, it is broadly upregulated in a variety of human cancers.[2][6] The upregulation of Siglec-15 in the tumor microenvironment (TME) is thought to be driven by macrophage colony-stimulating factor (M-CSF), while its expression is suppressed by interferon-gamma (IFN-γ), a key inducer of PD-L1.[2] This differential regulation contributes to the observed mutually exclusive expression pattern between Siglec-15 and PD-L1 in non-small cell lung cancer (NSCLC) and other tumors.[1][7]

Mechanism of Action of Anti-Siglec-15 Antibodies

Anti-Siglec-15 antibodies are designed to block the immunosuppressive function of Siglec-15. The proposed mechanism of action involves the following key steps:

-

Binding and Blockade: The antibody specifically binds to Siglec-15 on the surface of tumor cells or TAMs.

-

Inhibition of T-cell Suppression: This binding prevents Siglec-15 from interacting with its yet-to-be-fully-identified receptor on T-cells, thereby abrogating the downstream inhibitory signals.

-

Restoration of T-cell Function: By blocking the Siglec-15-mediated suppression, the anti-Siglec-15 antibody restores the ability of T-cells to proliferate, produce cytokines, and mount an effective anti-tumor immune response.[2][8]

The downstream signaling of Siglec-15 is believed to involve the inhibition of the NF-κB and NFAT pathways in T-cells.[1] Furthermore, Siglec-15 engagement may lead to the production of immunosuppressive cytokines such as TGF-β and IL-10 in the TME.[1][6]

Signaling Pathway of Siglec-15 Mediated Immune Suppression

Caption: Siglec-15 on TAMs/tumor cells suppresses T-cell function.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of anti-Siglec-15 antibodies.

In Vitro Studies

-

Binding Affinity: Various anti-Siglec-15 monoclonal antibodies (mAbs) have been generated and shown to bind to both human and murine Siglec-15 with high affinity.[8][9]

-

T-cell Activation: In co-culture assays, anti-Siglec-15 mAbs have been demonstrated to reverse the Siglec-15-mediated suppression of T-cell proliferation and cytokine production.[4] For instance, the antibody BCG008 was shown to significantly abrogate Siglec-15-mediated T-cell suppression in a dose-dependent manner.[4]

In Vivo Studies

-

Tumor Growth Inhibition: In syngeneic mouse tumor models, treatment with anti-Siglec-15 mAbs has resulted in significant inhibition of tumor growth.[2] This anti-tumor activity is observed both as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[2][4]

-

Enhanced Anti-Tumor Immunity: The anti-tumor effects of Siglec-15 blockade are associated with an increase in tumor-infiltrating T-cells and a shift towards a more pro-inflammatory tumor microenvironment.[2] Some studies have also shown a reduction in immunosuppressive cytokines like TGF-β, IL-6, and IL-10 following treatment.[5][9]

| Preclinical Antibody | Model System | Key Findings | Reference |

| NC318 | In vitro and in vivo mouse models | Blocks Siglec-15 mediated immune suppression. | [1][8] |

| BCG008 | Siglec-15-humanized mice | High affinity, potent anti-tumor activity, synergistic with anti-PD-L1. | [4] |

| 1-15D1 | Siglec-15 humanized mouse model | High binding affinity, activates T-cell response, Fc-mediated effector functions contribute to efficacy. | [10] |

| Unnamed mAb | In vitro and in vivo mouse models | High affinity (EC50 of 76.65 ng/mL), blocks T-cell suppression, moderately prevents tumor growth. | [8][11] |

| Chimeric heavy-chain Abs (S1, S5, S6) | Xenograft mouse model | Showed tumor targeting and anti-tumor effects, with S1 being the most potent. Reduced TGF-β, IL-6, and IL-10 levels. | [5][9] |

Clinical Development of Anti-Siglec-15 Antibodies

The promising preclinical data led to the clinical investigation of anti-Siglec-15 antibodies.

NC318 (NCT03665285, NCT04699123)

NC318 was the first-in-class anti-Siglec-15 antibody to enter clinical trials.[1]

-

Phase 1/2 Monotherapy Trial (NCT03665285):

-

This trial enrolled heavily pre-treated patients with advanced solid tumors.[1]

-

NC318 was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, infusion reactions, fatigue, and headache.

-

Early signs of clinical activity were observed, including a durable complete response (CR) and a partial response (PR) in NSCLC patients who were refractory to prior anti-PD-1/PD-L1 therapy.

-

The overall disease control rate across all tumor types in the phase 1 and 2 studies was 37%, with a median progression-free survival (PFS) of 5.0 months. In the lung cancer cohort, the disease control rate was 45% with a median PFS of 5.2 months.

-

-

Phase 2 Combination Trial (NCT04699123):

-

This study evaluated NC318 in combination with pembrolizumab in patients with advanced NSCLC refractory to PD-1 axis inhibitors.[12]

-

-

Discontinuation of Monotherapy Development:

| NC318 Phase 1/2 Trial Data | Value | Reference |

| Patient Population | Advanced/metastatic solid tumors, heavily pre-treated | [1] |

| Prior Immunotherapy | 63% of patients | [1] |

| Disease Control Rate (All Tumors) | 37% | |

| Median Progression-Free Survival (All Tumors) | 5.0 months | |

| Disease Control Rate (Lung Cancer Cohort) | 45% | |

| Median Progression-Free Survival (Lung Cancer Cohort) | 5.2 months |

Other Investigational Anti-Siglec-15 Antibodies

-

PYX-106 (NCT05718557): This is another anti-Siglec-15 antibody currently in a phase 1 trial for patients with relapsed/refractory advanced solid tumors.[14]

Experimental Protocols

The investigation of anti-Siglec-15 antibodies involves a range of standard and specialized experimental techniques.

Siglec-15 Expression Analysis

-

Immunohistochemistry (IHC):

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Siglec-15 antigen.

-

Antibody Incubation: Sections are incubated with a primary antibody specific for Siglec-15, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chromogenic substrate is added to visualize the location of Siglec-15 expression.

-

Analysis: Staining intensity and the percentage of positive cells (both tumor and immune cells) are scored.[1][14]

-

-

Quantitative Immunofluorescence (QIF): This method provides a more objective and quantitative measure of protein expression compared to traditional IHC.[7] It involves using fluorescently labeled antibodies and automated image analysis to determine the precise level of Siglec-15 expression in different cellular compartments (e.g., tumor vs. stroma).[7]

Antibody Characterization

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coating: Recombinant Siglec-15 protein is immobilized on a microplate.

-

Binding: The anti-Siglec-15 antibody is added and allowed to bind to the protein.

-

Detection: A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody.

-

Quantification: The signal is measured to determine the binding affinity (e.g., EC50) of the antibody.[8][11]

-

-

FACS (Fluorescence-Activated Cell Sorting):

-

Cell Staining: Cells expressing Siglec-15 (e.g., engineered cell lines or primary cells) are incubated with a fluorescently labeled anti-Siglec-15 antibody.

-

Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells, confirming the antibody's ability to bind to cell-surface Siglec-15.[8][11]

-

In Vitro Functional Assays

-

T-cell Proliferation Assay:

-

Co-culture: T-cells are co-cultured with Siglec-15-expressing cells (e.g., macrophages or engineered cells) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).

-

Treatment: The co-culture is treated with either an anti-Siglec-15 antibody or an isotype control.

-

Measurement of Proliferation: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE).[1][4]

-

General Experimental Workflow

Caption: A typical workflow for anti-Siglec-15 antibody development.

Future Directions and Conclusion

The journey of anti-Siglec-15 antibodies has highlighted both the promise and the challenges of targeting novel immune checkpoints. While the discontinuation of NC318 monotherapy was a setback, the underlying biology of Siglec-15 as an important immune suppressor, particularly in the PD-L1 negative setting, remains a compelling area of research.

Logical Relationship: Patient Stratification

Caption: Mutually exclusive expression of Siglec-15 and PD-L1.

Future research will likely focus on:

-

Combination Therapies: Exploring the synergy of anti-Siglec-15 antibodies with other immunotherapies, chemotherapy, or radiation.[3]

-

Biomarker Development: Refining biomarker strategies to identify patients most likely to respond to Siglec-15 blockade.

-

Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to anti-Siglec-15 therapy.

-

Next-Generation Antibodies: Developing antibodies with enhanced properties, such as improved Fc-mediated effector functions.[10]

References

- 1. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Project 1: Siglec15 as a new target for lung cancer immunotherapy | Yale SPORE in Lung Cancer [medicine.yale.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Siglec15 in blood system diseases: from bench to bedside [frontiersin.org]

- 7. Quantitative Assessment of Siglec-15 Expression in Lung, Breast, HNSCC and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Enhancing the Anti-tumor Potency of a Novel Siglec-15 Antibody by Engineering its Fc-mediated Effector Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. onclive.com [onclive.com]

DS-1501a and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a novel immune checkpoint that has emerged as a promising target in cancer immunotherapy. While initial research on DS-1501a has focused on its role in bone metabolism and osteoporosis, the broader class of anti-Siglec-15 antibodies is under active investigation for its potential to modulate the tumor microenvironment (TME) and overcome resistance to existing immunotherapies. This technical guide provides an in-depth overview of the core scientific principles underlying the targeting of Siglec-15 in the TME, with a focus on the mechanism of action, relevant signaling pathways, preclinical and clinical data for anti-Siglec-15 antibodies, and detailed experimental protocols.

Introduction to Siglec-15 in the Tumor Microenvironment

Siglec-15 is a transmembrane protein with structural homology to the B7 family of immune co-stimulatory and co-inhibitory molecules, including PD-L1.[1] However, its expression in the TME is often mutually exclusive with that of PD-L1, suggesting that it represents a distinct and non-redundant mechanism of immune evasion.[2][3] Siglec-15 is found on the surface of various immune cells, particularly tumor-associated macrophages (TAMs) with an M2-like immunosuppressive phenotype, as well as on some cancer cells.[4][5] Its expression is induced by macrophage colony-stimulating factor (M-CSF), a cytokine often present in the TME, and is downregulated by interferon-gamma (IFN-γ), a key pro-inflammatory cytokine.[2][5]

The primary function of Siglec-15 in the TME is the suppression of T-cell-mediated anti-tumor immunity.[1][6] Specifically, Siglec-15 has been shown to inhibit the proliferation and activation of both CD4+ and CD8+ T-cells.[3] This makes Siglec-15 an attractive target for cancer immunotherapy, especially for patients who are resistant to or do not respond to anti-PD-1/PD-L1 therapies.

Mechanism of Action of Anti-Siglec-15 Antibodies

Anti-Siglec-15 antibodies, such as DS-1501a and the clinical-stage antibody NC318, are designed to block the immunosuppressive functions of Siglec-15. By binding to Siglec-15 on the surface of TAMs and tumor cells, these antibodies prevent its interaction with its yet-to-be-fully-identified receptor on T-cells, thereby relieving the inhibition of T-cell proliferation and effector functions.[7][8] The restoration of T-cell activity within the TME can lead to enhanced tumor cell killing and a reduction in tumor growth.[1][9]

Signaling Pathways

The signaling pathways downstream of Siglec-15 are multifaceted and cell-type specific.

Siglec-15 Signaling in Macrophages

In macrophages, Siglec-15 can act as a receptor that, upon engagement, associates with the adaptor protein DAP12. This interaction leads to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) and the subsequent recruitment and activation of the spleen tyrosine kinase (Syk).[10][11] Downstream signaling from Syk can result in the production of the immunosuppressive cytokine transforming growth factor-beta (TGF-β), which further contributes to the suppression of anti-tumor immunity.[10]

References

- 1. ulab360.com [ulab360.com]

- 2. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pyxisoncology.com [pyxisoncology.com]

- 5. Siglec-15 suppresses T cell antitumor response [acir.org]

- 6. weldonbiotech.com [weldonbiotech.com]

- 7. ascopubs.org [ascopubs.org]

- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncoresponse.com [oncoresponse.com]

- 10. ibl-international.com [ibl-international.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Siglec-15: An Emerging Immunotherapy Target in Solid Tumors – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) is rapidly gaining attention as a novel immune checkpoint inhibitor for cancer therapy. Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 has been shown to suppress T-cell function, thereby contributing to an immunosuppressive tumor microenvironment. Notably, its expression is often mutually exclusive with PD-L1, suggesting that targeting Siglec-15 could offer a new therapeutic avenue for patients who are non-responsive to current anti-PD-1/PD-L1 therapies. This technical guide provides a comprehensive overview of the early-stage research on targeting Siglec-15 in solid tumors, including its mechanism of action, preclinical data on anti-Siglec-15 antibodies, and relevant experimental methodologies. While the humanized anti-Siglec-15 antibody DS-1501a has been developed by Daiichi Sankyo, publicly available research has focused on its role in bone metabolism and osteoporosis.[1][2][3] This guide, therefore, leverages data from other preclinical anti-Siglec-15 antibodies to illustrate the therapeutic potential of this target in oncology.

Introduction to Siglec-15

Siglec-15 is a transmembrane protein that functions as an immune suppressor.[4][5] It is found on the surface of M2-like TAMs and a variety of solid tumor cells, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma.[6] High expression of Siglec-15 in the tumor microenvironment is often associated with a poor prognosis.[4] A key characteristic of Siglec-15 is its expression pattern, which is often mutually exclusive with that of PD-L1, a well-established target for cancer immunotherapy.[4] This suggests that anti-Siglec-15 therapies could be effective in a patient population that does not benefit from PD-1/PD-L1 blockade.

Mechanism of Action and Signaling Pathway

Siglec-15 exerts its immunosuppressive effects primarily by inhibiting T-cell function. While the exact receptor on T-cells is still under investigation, the binding of Siglec-15 leads to the suppression of T-cell proliferation and a reduction in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α.[7] This interaction contributes to an immune-cold tumor microenvironment, allowing cancer cells to evade immune surveillance.

The signaling cascade following Siglec-15 engagement is thought to involve the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of the T-cell receptor, leading to the dephosphorylation of key signaling molecules and subsequent T-cell anergy. Additionally, on myeloid cells, Siglec-15 can associate with the adapter protein DAP12, leading to downstream signaling that promotes the production of the immunosuppressive cytokine TGF-β.[4]

Preclinical Data on Anti-Siglec-15 Antibodies in Solid Tumors

While data on DS-1501a in oncology is not publicly available, preclinical studies on other anti-Siglec-15 monoclonal antibodies have demonstrated promising anti-tumor activity. These studies provide a strong rationale for the clinical development of Siglec-15 inhibitors.

In Vitro Studies

| Assay | Model System | Key Findings | Reference |

| T-cell Proliferation Assay | Co-culture of T-cells with Siglec-15-expressing cancer cells or macrophages | Anti-Siglec-15 antibodies restored T-cell proliferation that was suppressed by Siglec-15. | [8] |

| Cytokine Release Assay | Supernatants from T-cell co-cultures | Treatment with anti-Siglec-15 antibodies increased the secretion of IFN-γ and TNF-α from T-cells. | [7] |

| Antibody Affinity Measurement | ELISA, Biolayer Interferometry | Novel anti-Siglec-15 antibodies (e.g., S1, S5, S6) showed high binding affinity to human and murine Siglec-15. | [9][10] |

In Vivo Studies

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Xenograft mouse model (BALB/c nude) | Human non-small cell lung cancer (NCI-H157-S15) | Anti-Siglec-15 chimeric heavy-chain antibodies (S1, S5, S6) | Significant reduction in tumor volume and weight. Increased tumor-associated macrophages and decreased immunosuppressive cytokines (TGF-β, IL-6, IL-10). | [9][10] |

| Syngeneic mouse model | Colon adenocarcinoma (MC38) | Anti-Siglec-15 mAb (clone 5G12) | Retarded tumor growth and increased CD8+ T-cell infiltration in tumors. | [5] |

| Syngeneic mouse model | Colon cancer (CT26) | Anti-Siglec-15 mAb (clone 5G12) | Inhibition of tumor growth. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are generalized protocols based on published preclinical studies of anti-Siglec-15 antibodies.

T-cell Proliferation Assay (CFSE-based)

-

Cell Preparation: Isolate human or murine T-cells from peripheral blood or spleen and label with carboxyfluorescein succinimidyl ester (CFSE). Prepare Siglec-15-expressing target cells (e.g., cancer cell line or macrophages).

-

Co-culture: Co-culture CFSE-labeled T-cells with target cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).

-

Treatment: Add varying concentrations of the anti-Siglec-15 antibody or an isotype control to the co-culture.

-

Incubation: Incubate the cells for 72-96 hours.

-

Analysis: Analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

In Vivo Xenograft Tumor Model

-

Cell Line: Use a human cancer cell line that expresses Siglec-15 (e.g., NCI-H157-S15).

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer the anti-Siglec-15 antibody (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The control group receives a vehicle or isotype control antibody.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunophenotyping of the tumor microenvironment.

Future Directions and Conclusion

The preclinical data for targeting Siglec-15 in solid tumors are compelling, highlighting its potential as a novel immunotherapy target, particularly for patients with PD-L1-negative tumors. The development of anti-Siglec-15 antibodies, such as the investigational agent NC318, is paving the way for a new class of cancer therapeutics.[4][5][11] While the publicly available research on DS-1501a has been focused on non-oncological indications, the broader research into Siglec-15 biology strongly supports the investigation of Siglec-15 blockade in solid tumors. Further research is needed to fully elucidate the Siglec-15 signaling pathway, identify its binding partners on T-cells, and explore rational combination therapies to enhance its anti-tumor efficacy. The ongoing clinical trials of Siglec-15 inhibitors will be critical in determining the clinical utility of this promising therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS-1501 / Daiichi Sankyo [delta.larvol.com]

- 4. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Siglec-15 suppresses T cell antitumor response [acir.org]

- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to DS-1501a and its Effects on Bone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1501a, a humanized monoclonal antibody targeting Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), represents a novel therapeutic approach for metabolic bone diseases such as osteoporosis. This technical guide provides a comprehensive overview of the current understanding of DS-1501a, with a particular focus on its mechanism of action and its effects on bone formation. Preclinical evidence strongly suggests that DS-1501a effectively suppresses bone resorption by inhibiting osteoclast differentiation and function. Notably, this anti-resorptive activity is achieved with minimal to no adverse effects on bone formation, a significant advantage over some existing osteoporosis therapies. In certain contexts, anti-Siglec-15 antibodies have demonstrated the potential to promote bone formation, highlighting a unique dual benefit. This document details the underlying signaling pathways, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of the molecular and experimental workflows to support further research and development in this promising area.

Introduction: The Role of Siglec-15 in Bone Metabolism

Siglec-15 is a transmembrane protein expressed on osteoclast precursors and mature osteoclasts.[1] It plays a crucial role in osteoclast differentiation, the process by which precursor cells fuse to form mature, multinucleated osteoclasts responsible for bone resorption.[2] The expression of Siglec-15 is upregulated by RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine in osteoclastogenesis.[3] Dysregulation of this pathway can lead to excessive bone resorption and is implicated in the pathophysiology of osteoporosis.

DS-1501a is a humanized monoclonal antibody derived from the rat anti-Siglec-15 antibody, 32A1.[4] By specifically binding to Siglec-15, DS-1501a inhibits its function, thereby impeding osteoclast formation and activity.[4] This targeted approach offers the potential for a more balanced regulation of bone turnover compared to traditional anti-resorptive agents.

Mechanism of Action: The Siglec-15 Signaling Pathway

The primary mechanism of action of DS-1501a is the disruption of the Siglec-15 signaling cascade in osteoclast precursors. This pathway is critical for RANKL-mediated osteoclast differentiation and function.

-

Binding and Complex Formation: Siglec-15 associates with the adaptor protein DAP12 (DNAX-activating protein of 12 kDa), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][3]

-

Downstream Signaling: Upon activation, this complex recruits and activates spleen tyrosine kinase (Syk).[5] The activation of Syk, in turn, modulates downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk) pathways.[3]

-

Modulation of RANKL Signaling: The Siglec-15/DAP12/Syk pathway appears to cross-talk with and enhance the primary RANKL-RANK signaling axis, which is the master regulator of osteoclastogenesis.[6]

-

Inhibition by DS-1501a: By binding to Siglec-15, DS-1501a is thought to prevent the formation or activation of the Siglec-15/DAP12 complex, thereby inhibiting the downstream signaling required for osteoclast maturation and bone resorption.

Effects on Bone Formation and Resorption: Preclinical Evidence

Preclinical studies, predominantly in ovariectomized (OVX) rodent models of postmenopausal osteoporosis, have demonstrated the efficacy of anti-Siglec-15 antibodies, including DS-1501a and its precursors, in modulating bone turnover.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effect of Anti-Siglec-15 Antibody on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Treatment Group | Duration | Lumbar Spine BMD | Femur BMD | Reference |

| Sham | 12 weeks | Maintained | Maintained | [4] |

| OVX + Vehicle | 12 weeks | Significantly Decreased | Significantly Decreased | [4] |

| OVX + DS-1501a | 12 weeks | Decrease Suppressed | - | [4] |

| SCI + Vehicle | - | - | -18.7% decrease | [7] |

| SCI + NP159 | - | - | Decrease Prevented | [7] |

Note: Specific numerical values for BMD changes with DS-1501a are not consistently reported in the public domain, with studies often stating qualitative effects like "suppressed the decrease." NP159 is another anti-Siglec-15 antibody.

Table 2: Effect of Anti-Siglec-15 Antibody on Serum Bone Turnover Markers

| Marker | Model | Treatment | Effect | Reference |

| Bone Resorption | ||||

| CTX (C-terminal telopeptide of type I collagen) | OVX Rats | DS-1501a | Significantly Suppressed | [4] |

| CTX | SCI Rats | NP159 | -13.3% decrease | [7] |

| CTX | OVX Mice | Siglec-15 neutralizing antibody | No significant difference vs. control | [8] |

| Bone Formation | ||||

| P1NP (N-terminal propeptide of type I procollagen) | OVX Rats | DS-1501a | Minimal Effects | [4] |

| P1NP | SCI Rats | NP159 | Increased (not statistically significant) | [7] |

| OCN (Osteocalcin) | OVX Mice | Siglec-15 neutralizing antibody | Significantly Enhanced | [8] |

Table 3: Histomorphometric Analysis of Bone Formation Parameters

| Parameter | Model | Treatment vs. Risedronate | Effect | Reference |

| Mineral Apposition Rate (MAR) | OVX Mice | Anti-Siglec-15 Ab | Higher | [9] |

| Bone Formation Rate/Bone Surface (BFR/BS) | OVX Mice | Anti-Siglec-15 Ab | Higher | [9] |

| Osteoblast Number/Bone Surface (N.Ob/BS) | OVX Mice | Anti-Siglec-15 Ab | Not significantly reduced (Risedronate was) | [9] |

| Osteoblast Surface/Bone Surface (Ob.S/BS) | OVX Mice | Anti-Siglec-15 Ab | Not significantly reduced (Risedronate was) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DS-1501a and other anti-Siglec-15 antibodies.

Ovariectomy (OVX)-Induced Osteoporosis Model in Rats

This model is widely used to mimic postmenopausal osteoporosis.

-

Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months of age).

-

Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to surgery.

-

Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation).

-

Surgical Procedure:

-

Shave and disinfect the surgical area (dorsal or ventral approach).

-

For a dorsal approach, make a single longitudinal incision in the skin over the lumbar region.

-

Separate the underlying muscles to locate the ovaries.

-

Ligate the ovarian blood vessels and the fallopian tubes.

-

Excise the ovaries.

-

Suture the muscle and skin layers.

-

A sham operation, where the ovaries are located but not removed, should be performed on the control group.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Induction of Osteoporosis: Allow sufficient time for bone loss to occur (typically 4-12 weeks post-OVX).

-

Treatment Administration: Administer DS-1501a or vehicle control via the desired route (e.g., subcutaneous or intravenous injection) at the specified dose and frequency.

-

Endpoint Analysis: At the end of the study, collect blood for serum marker analysis and harvest bones (e.g., femur, tibia, lumbar vertebrae) for micro-CT and histomorphometric analysis.

Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.

-

Sample Preparation: Excise the bones of interest and remove soft tissue. Store in 70% ethanol or a suitable fixative.

-

Scanning:

-

Scan the bones using a high-resolution micro-CT scanner.

-

Define the region of interest (ROI), for example, the distal femoral metaphysis or the lumbar vertebral body.

-

Set appropriate scanning parameters (e.g., voxel size, X-ray voltage and current, integration time, and filter).

-

-

Reconstruction: Reconstruct the scanned images into a 3D dataset using the manufacturer's software.

-

Analysis:

-

Segment the bone from the background using a global thresholding method.

-

Quantify trabecular and cortical bone parameters within the ROI. Key parameters include:

-

Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

-

Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-sectional Area (Tt.Ar).

-

-

Bone Histomorphometry

This technique provides quantitative information on cellular activity in bone.

-

Fluorochrome Labeling: To measure dynamic parameters of bone formation, administer fluorochrome labels (e.g., calcein and alizarin red) at specific time points before sacrifice (e.g., 10 and 3 days prior). These labels incorporate into newly mineralizing bone.

-

Sample Preparation:

-

Harvest bones and fix them in ethanol.

-

Dehydrate the samples in graded ethanol solutions.

-

Embed the undecalcified bones in a hard resin such as methyl methacrylate.

-

-

Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome equipped with a tungsten carbide knife.

-

Staining:

-

For static parameters, stain sections with von Kossa for mineralized bone and counterstain with toluidine blue for cellular components.

-

For dynamic parameters, view unstained sections under a fluorescence microscope.

-

-

Analysis:

-

Use a specialized software to quantify histomorphometric parameters according to the guidelines of the American Society for Bone and Mineral Research (ASBMR).

-

Static Parameters: Osteoblast surface (Ob.S/BS), osteoclast surface (Oc.S/BS), and osteoid volume/bone volume (OV/BV).

-

Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).

-

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of DS-1501a

Conclusion

DS-1501a holds significant promise as a novel therapeutic for osteoporosis and other bone loss disorders. Its unique mechanism of action, which involves the targeted inhibition of osteoclastogenesis via the Siglec-15 pathway, allows for potent suppression of bone resorption while preserving, and potentially enhancing, bone formation. This favorable profile distinguishes it from some conventional anti-resorptive therapies and suggests a potential for improving not only bone mass but also bone quality. The preclinical data, though still emerging, strongly support its continued investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of DS-1501a and other agents targeting the Siglec-15 pathway. Future studies should aim to provide more detailed quantitative data to further elucidate the dose-dependent effects of DS-1501a on a comprehensive panel of bone turnover markers and histomorphometric indices.

References

- 1. pnas.org [pnas.org]

- 2. Siglec-15 as a potential molecule involved in osteoclast differentiation and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Siglec-15 Protein Regulates Formation of Functional Osteoclasts in Concert with DNAX-activating Protein of 12 kDa (DAP12) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti‐Siglec‐15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury‐Induced Immobilization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An antibody against Siglec-15 promotes bone formation and fracture healing by increasing TRAP+ mononuclear cells and PDGF-BB secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Methodological & Application

Application Notes and Protocols for DS-1501a In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and function.[1] Emerging as a promising therapeutic agent, DS-1501a demonstrates a strong potential for the treatment of bone diseases characterized by excessive bone resorption, such as osteoporosis.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of DS-1501a in inhibiting osteoclastogenesis and bone resorption.

Mechanism of Action

DS-1501a exerts its inhibitory effects by specifically binding to Siglec-15 on the surface of osteoclast precursors and mature osteoclasts.[1] This binding disrupts the Siglec-15-mediated signaling cascade that is crucial for osteoclast differentiation and function. The downstream signaling involves the adaptor protein DAP12 and subsequent activation of the PI3K/Akt and Erk pathways. By blocking this pathway, DS-1501a effectively inhibits the multinucleation of osteoclast precursors and the bone-resorbing activity of mature osteoclasts.[1]

Data Presentation

The following table summarizes the qualitative in vitro effects of DS-1501a and its rat monoclonal precursor, 32A1, as reported in preclinical studies. Specific quantitative data, such as IC50 values, are not publicly available at this time.

| Assay | Cell Type | Antibody | Observed Effect | Reference |

| Osteoclastogenesis Assay | Cultured mouse bone marrow cells | 32A1 (rat precursor) | Inhibition of osteoclast multinucleation | [1] |

| Bone Resorption (Pit Formation) Assay | Cultured mouse bone marrow cells | 32A1 (rat precursor) | Inhibition of pit formation | [1] |

| Bone Resorption (Pit Formation) Assay | Cultured human osteoclast precursor cells | 32A1 (rat precursor) | Inhibition of pit formation | [1] |

| Binding Affinity | Recombinant Siglec-15 | DS-1501a | Specific binding affinity | [1] |

Experimental Protocols

Osteoclastogenesis Inhibition Assay

Objective: To evaluate the dose-dependent effect of DS-1501a on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

Alpha-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant murine or human M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant murine or human RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

DS-1501a (at various concentrations)

-

Isotype control antibody

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Multi-well culture plates (48- or 96-well)

-

Microscope

Procedure:

-

Cell Seeding:

-

Isolate bone marrow cells from the long bones of mice or isolate PBMCs from human blood using density gradient centrifugation.

-

Seed the cells in multi-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) in complete Alpha-MEM containing M-CSF (e.g., 30 ng/mL).

-

Incubate for 2-3 days to allow for the proliferation and adherence of osteoclast precursors.

-

-

Induction of Osteoclastogenesis:

-

After the initial culture period, replace the medium with fresh complete Alpha-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Add varying concentrations of DS-1501a or an isotype control antibody to the respective wells. Include a vehicle control group (no antibody).

-

-

Cell Culture and Treatment:

-

Culture the cells for an additional 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective antibodies every 2-3 days.

-

-

TRAP Staining:

-